molecular formula C12H10ClN3O B14298519 N-(2-Aminopyridin-3-yl)-3-chlorobenzamide CAS No. 113631-40-6

N-(2-Aminopyridin-3-yl)-3-chlorobenzamide

Cat. No.: B14298519
CAS No.: 113631-40-6
M. Wt: 247.68 g/mol
InChI Key: QBYWUFPLIIDNGF-UHFFFAOYSA-N
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Description

N-(2-Aminopyridin-3-yl)-3-chlorobenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a benzamide core substituted with a 2-aminopyridin-3-yl group and a chlorine atom at the 3-position of the benzene ring. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminopyridin-3-yl)-3-chlorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminopyridin-3-yl)-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Aminopyridin-3-yl)-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminopyridin-3-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

113631-40-6

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

N-(2-aminopyridin-3-yl)-3-chlorobenzamide

InChI

InChI=1S/C12H10ClN3O/c13-9-4-1-3-8(7-9)12(17)16-10-5-2-6-15-11(10)14/h1-7H,(H2,14,15)(H,16,17)

InChI Key

QBYWUFPLIIDNGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(N=CC=C2)N

Origin of Product

United States

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